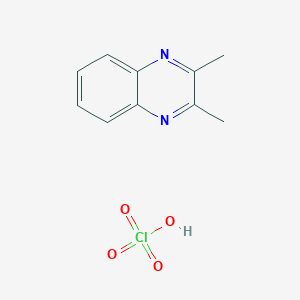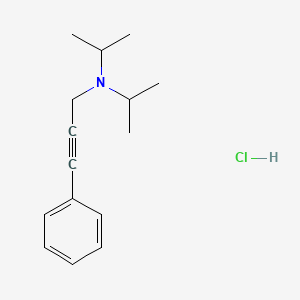
4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group at the 4-position, a propylcarbamoyl group at the nitrogen atom, and a sulfonamide group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antimicrobial effects.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
特性
CAS番号 |
66159-26-0 |
|---|---|
分子式 |
C9H12ClN3O3S |
分子量 |
277.73 g/mol |
IUPAC名 |
1-(4-chloropyridin-3-yl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C9H12ClN3O3S/c1-2-4-12-9(14)13-17(15,16)8-6-11-5-3-7(8)10/h3,5-6H,2,4H2,1H3,(H2,12,13,14) |
InChIキー |
ASAUHHROZDONOQ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
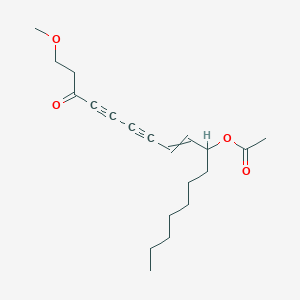

![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)

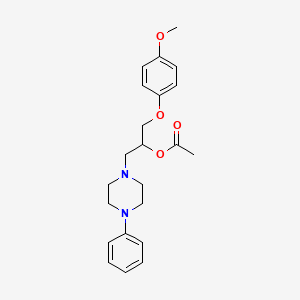
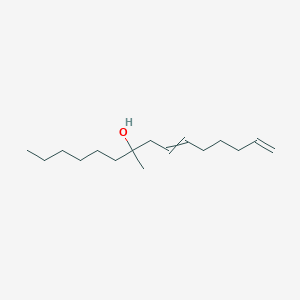

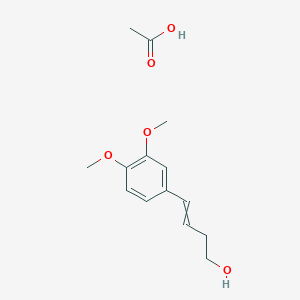
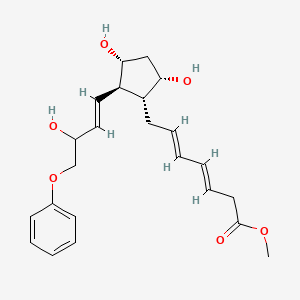
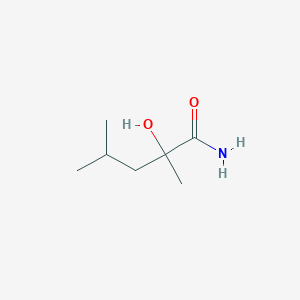
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
